2-[(4-Methylphenyl)amino]ethanol
Overview
Description
“2-[(4-Methylphenyl)amino]ethanol” is a chemical compound with the molecular formula C9H13NO . It is also known by other names such as Ethanol, 2-[(4-methylphenyl)amino]- , and 2-(4-methylanilino)ethanol . The average mass of this compound is 151.206 Da and its monoisotopic mass is 151.099716 Da .
Molecular Structure Analysis
The molecular structure of “2-[(4-Methylphenyl)amino]ethanol” consists of 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . More detailed structural analysis would require specific spectroscopic data.Scientific Research Applications
Receptor Differentiation
2-[(4-Methylphenyl)amino]ethanol, through structural modification, has been studied for its role in differentiating β-receptor populations into β-1 and β-2 types. This differentiation is crucial for understanding sympathomimetic activity in various organs such as the heart, adipose tissue, small intestine, uterus, diaphragm, bronchioles, and vascular bed (Lands, Ludueña & Buzzo, 1967).
Peptide Synthesis
Modifications of the methyl group in this compound have led to the development of alcohols used to introduce amino-protective groups in peptide synthesis. These groups are labile in alkaline media and provide a way to protect amino acids during synthesis (Verhart & Tesser, 2010).
Cardiovascular Drug Synthesis
The compound serves as a key intermediate in the synthesis of cardiovascular drugs. Using β-phenylethanol as a raw material, a high-purity form of 2-[(4-Methylphenyl)amino]ethanol can be synthesized, which is significant for the development of cardiovascular medications (Zhang Wei-xing, 2013).
Isoquinoline Syntheses
It has been utilized in the synthesis of isoquinolines, a class of compounds with various pharmaceutical applications. Through phenolic cyclization, various derivatives of isoquinolines can be synthesized (Kametani et al., 1970).
Anticancer Compound Synthesis
In cancer research, derivatives of 2-[(4-Methylphenyl)amino]ethanol have been synthesized and evaluated for their anticancer properties. This involves combinatorial synthesis and screening against various cancer cell lines, demonstrating its potential in oncology (Patravale et al., 2014).
Photocatalytic Degradation Studies
The compound has been studied in the context of photocatalytic degradation, particularly in the degradation of pharmaceutical agents. This involves using titanium dioxide as a photocatalyst under simulated solar irradiation, highlighting its role in environmental chemistry and pharmaceutical waste management (Sakkas et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-(4-methylanilino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-2-4-9(5-3-8)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJVQYNIANZFFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277384 | |
Record name | 2-p-Tolylamino-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)amino]ethanol | |
CAS RN |
2933-74-6 | |
Record name | 2-[(4-METHYLPHENYL)AMINO]ETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-p-Tolylamino-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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